molecular formula C8H4ClF3O2 B1424357 2-Chloro-4-(trifluoromethoxy)benzaldehyde CAS No. 1079351-20-4

2-Chloro-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B1424357
CAS No.: 1079351-20-4
M. Wt: 224.56 g/mol
InChI Key: SKDQZVYCAZFRQT-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethoxy group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it participates in nucleophilic substitution reactions and oxidation processes . The compound’s interaction with enzymes such as oxidoreductases can lead to the formation of reactive intermediates, which are crucial in various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Toxic or adverse effects, such as oxidative stress and cellular damage, may occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach various intracellular targets .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its activity and function can be modulated by its localization, impacting cellular processes such as energy metabolism and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzaldehyde ring. One common method involves the reaction of 2-chlorobenzaldehyde with trifluoromethoxy-containing reagents under specific conditions. For instance, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, followed by oxidation to form the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

    4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of the trifluoromethoxy group.

    2-(Trifluoromethoxy)benzaldehyde: Lacks the chlorine atom at the second position

Uniqueness

2-Chloro-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the chlorine atom and the trifluoromethoxy group, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the chlorine atom provides additional sites for chemical modification. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQZVYCAZFRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703465
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1079351-20-4
Record name 2-Chloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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